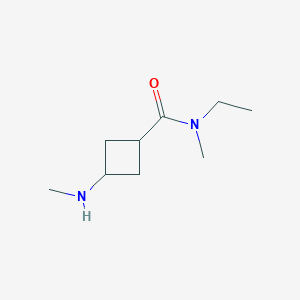
(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is a synthetic compound characterized by its cyclobutane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a pinacol-type reductive coupling reaction using a vanadium (II)/zinc (II) bimetallic complex.
Introduction of Amino Groups: The methylamino and ethylamino groups are introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the substituted cyclobutane with N-ethyl-N-methylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of (1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3s)-3-(methylamino)cyclobutane-1-carboxamide
- (1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride
Uniqueness
(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-4-11(3)9(12)7-5-8(6-7)10-2/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
DYTZATWZMFTXDR-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)C1CC(C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
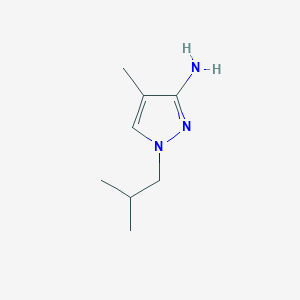
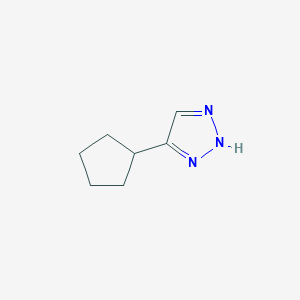
![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)


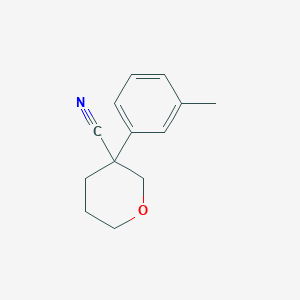
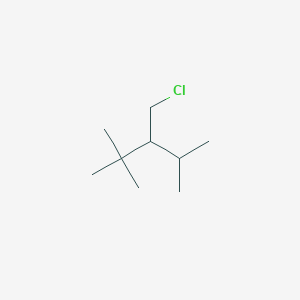
![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
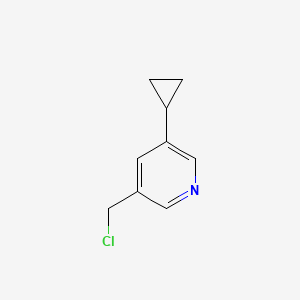
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
